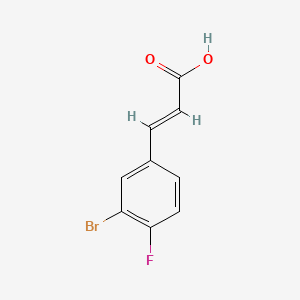

3-Bromo-4-fluorocinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIGVADAKXOMQH-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 3 Bromo 4 Fluorocinnamic Acid

Reactivity of the Bromine and Fluorine Substituents in Aromatic Systems

The bromine and fluorine atoms on the phenyl ring of 3-bromo-4-fluorocinnamic acid significantly influence its reactivity. Both are electron-withdrawing groups, which affects the electron density of the aromatic ring. Fluorine, being highly electronegative, exerts a strong inductive effect, which can activate the ring for certain reactions. The bromine atom, located at the 3-position, is susceptible to nucleophilic aromatic substitution under specific conditions. This allows for the introduction of various functional groups, such as methoxy (B1213986) or amino groups, which are crucial for creating pharmaceutical intermediates. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) can yield 3-methoxy-4-fluorocinnamic acid, while reaction with ammonia (B1221849) can produce 3-amino-4-fluorocinnamic acid. The reactivity of these halogen substituents allows for tailored modifications of the molecule.

The relative positions of the bromine and fluorine atoms also play a role in the compound's reactivity. For example, a para-bromo substitution relative to fluorine has been shown to enhance the rates of nucleophilic aromatic substitution compared to meta-bromo analogs due to more favorable charge distribution.

Carboxylic Acid Functional Group Transformations and Esterifications

The carboxylic acid group (-COOH) in this compound is a primary site for chemical transformations. evitachem.com This functional group readily undergoes typical reactions of carboxylic acids, including esterification, amidation, and reduction. evitachem.comcymitquimica.com

Esterification, the reaction with an alcohol to form an ester, is a common transformation. evitachem.com For example, reacting this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. These esters can have different biological activities and are often more lipophilic than the parent acid. evitachem.com The process can be facilitated by various methods, such as the Fischer esterification using an alcohol like methanol in the presence of a catalyst. beilstein-journals.org

The carboxylic acid can also be converted into an amide by reacting with an amine. cymitquimica.com This reaction is fundamental in the synthesis of various biologically active compounds. beilstein-journals.org Furthermore, the carboxylic acid group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

The acidity of the carboxylic acid is increased by the electron-withdrawing effects of the bromine and fluorine substituents, which stabilize the resulting carboxylate anion.

Formation of Complex Organic Scaffolds and Intermediates

This compound serves as a versatile building block for the synthesis of more complex organic structures, including heterocyclic systems and anilide derivatives. clockss.org

Substituted cinnamic acids are key precursors in the synthesis of coumarins, a class of heterocyclic compounds with diverse biological activities. nih.gov One synthetic route to 3-aryl coumarins involves the reaction of o-fluorobenzaldehydes with aryl acetic acids, which is presumed to proceed through a substituted 2-fluorocinnamic acid intermediate. clockss.org The subsequent intramolecular cyclization, likely via a nucleophilic displacement of the fluoride (B91410) by the carboxylate ion, leads to the formation of the coumarin (B35378) ring system. clockss.org While direct synthesis of coumarins from this compound itself is not explicitly detailed in the provided results, the general principle of using substituted cinnamic acids for coumarin synthesis is well-established. clockss.orgmdpi.com The reactivity of the bromine on the coumarin ring, as seen in 3-bromocoumarins, allows for further functionalization, such as thia-Michael addition reactions to form 4-sulfanylcoumarins. nih.gov

Anilide derivatives of cinnamic acids are of significant interest in medicinal chemistry due to their wide range of biological activities. researchgate.netresearchgate.net These compounds are typically synthesized by the condensation of a cinnamic acid with a substituted aniline (B41778). researchgate.net For this compound, this would involve reacting it with an appropriate aniline to form the corresponding N-substituted anilide. The introduction of halogens into the structure of cinnamanilides is a known strategy to enhance their antibacterial activity. researchgate.net Research has shown that anilides of halogenated cinnamic acids exhibit promising anti-infective potential. researchgate.net

Synthesis of Heterocyclic Systems (e.g., Coumarins via Substituted Cinnamic Acids)

Solid-State Reactivity and Dimerization Phenomena (e.g., [2+2] Cycloaddition of Halogenated Cinnamic Acids)

In the solid state, halogenated cinnamic acids can undergo photochemical [2+2] cycloaddition reactions, leading to the formation of cyclobutane (B1203170) derivatives, specifically truxillic and truxinic acids. rsc.orgrsc.org This reactivity is highly dependent on the crystal packing of the molecules. According to Schmidt's topochemical postulates, for a [2+2] photodimerization to occur, the carbon-carbon double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. uoa.gr

The photodimerization of halogenated cinnamic acids, such as 4-bromo-trans-cinnamic acid, has been studied and shown to yield head-to-head cycloadducts. rsc.org The efficiency and stereoselectivity of these reactions can be influenced by the nature and position of the halogen substituents. rsc.org For instance, the photodimerization of various halogen-substituted trans-cinnamic acids has been investigated, revealing differences in reaction kinetics and product distribution. rsc.orgscience.gov The use of templates, such as resorcinol (B1680541) or metal complexes, can also be employed to control the regioselectivity and stereoselectivity of these cycloaddition reactions in the solid state. uoa.grthieme-connect.comresearchgate.net This solid-state reactivity offers a pathway to synthesize complex cyclobutane structures that might be difficult to obtain through solution-phase chemistry. uoa.gr

Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Fluorocinnamic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) Coupling Constant Analysis and Solvent Effects

Proton NMR (¹H NMR) is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. In the case of 3-Bromo-4-fluorocinnamic acid, the analysis of coupling constants (J values) is particularly important for confirming the relative positions of the substituents on the phenyl ring. The choice of solvent can significantly influence the observed chemical shifts and coupling constants. For instance, discrepancies in coupling constants can arise from solvent effects or dynamic exchange processes. Running NMR experiments in different deuterated solvents, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d6) and chloroform (B151607) (CDCl3), allows for the assessment of these solvent-induced shifts and can help in resolving complex splitting patterns.

Fluorine NMR (¹⁹F NMR) for Halogen Position Confirmation

Fluorine-19 NMR (¹⁹F NMR) is a powerful and direct method for confirming the position of fluorine atoms. The chemical shift of the fluorine signal provides unambiguous evidence for its location on the aromatic ring. For a para-fluorine substitution, the chemical shift typically appears in a characteristic range. This technique is essential to differentiate between isomers and to rule out the presence of impurities with different halogen substitution patterns. The coupling between fluorine and adjacent protons (H-F coupling) further corroborates the structural assignment, with the magnitude of the coupling constant providing information about the through-bond distance.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the characterization of the phenyl ring, the vinyl group, and the carboxylic acid moiety. acs.orgcardiff.ac.uk The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the bromine and fluorine substituents. Furthermore, coupling between carbon and fluorine atoms (C-F coupling) can be observed, providing additional confirmation of the fluorine substitution pattern. mdpi.com

Below is a representative table of expected ¹³C NMR chemical shifts for a related compound, 4-fluorocinnamic acid, which serves as a reference for interpreting the spectrum of this compound.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~166-170 |

| Vinylic (α-carbon) | ~115-125 |

| Vinylic (β-carbon) | ~140-145 |

| Aromatic (C-F) | ~160-165 (doublet) |

| Aromatic (C-H ortho to F) | ~115-120 (doublet) |

| Aromatic (C-H meta to F) | ~130-135 |

| Aromatic (C-substituent) | ~130-135 |

| Note: The actual chemical shifts for this compound will be influenced by the presence of the bromine atom. |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for studying its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum confirms the compound's molecular formula. The isotopic pattern of the molecular ion peak is particularly informative due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, resulting in a characteristic M and M+2 pattern.

The fragmentation of this compound under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org The fragmentation of the aromatic ring can also occur, leading to characteristic ions that help to confirm the substitution pattern. In some cases, decarboxylation can be a prominent fragmentation process. acs.org

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. The C=O stretching of the carbonyl group will appear as a strong absorption band around 1680-1710 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring will be observed in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-F and C-Br stretching vibrations will appear in the fingerprint region of the spectrum. science.gov

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the molecule, which may be weak in the FT-IR spectrum, are often strong in the Raman spectrum. This can be particularly useful for identifying the vibrations of the carbon skeleton and the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

Polymorphism and Crystal Packing Analysis in Halogenated Cinnamic Acids

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a significant phenomenon in halogenated cinnamic acids. The specific arrangement of molecules in the crystal lattice, or crystal packing, is influenced by the nature and position of halogen substituents, which in turn dictates the physicochemical properties of the solid.

Halogenated cinnamic acids often exhibit distinct crystal packing compared to their non-halogenated counterparts due to the influence of strong intermolecular interactions like halogen bonding. The introduction of different halogens or their placement at various positions on the phenyl ring can lead to different crystal structures. For instance, 3-chlorocinnamic acid and 3-bromocinnamic acid have been shown to display different crystal structures. mdpi.comcardiff.ac.uk This highlights the sensitivity of crystal packing to the specific halogen present.

Furthermore, a single halogenated cinnamic acid derivative can itself exhibit polymorphism. A notable example is 3-fluoro-trans-cinnamic acid, which has been found to crystallize in two different polymorphic forms, both of which are classified as β-type structures. acs.org One polymorph (β1) can be obtained from various solvent systems, and upon heating, it undergoes an irreversible solid-state phase transition to the other polymorph (β2). acs.org This demonstrates that thermodynamic conditions can also play a crucial role in determining the crystalline form.

The study of crystal packing in these compounds is essential as it can significantly affect properties such as solubility and melting point. For example, variations in the melting points of 4-bromo-2-fluorocinnamic acid and 5-bromo-2-fluorocinnamic acid are attributed to differences in their crystal packing.

Table 1: Polymorphism in Halogenated Cinnamic Acid Analogs

| Compound | Polymorphic Behavior | Ref. |

| 3-fluoro-trans-cinnamic acid | Exhibits two distinct β-type polymorphs (β1 and β2). | acs.org |

| 3-chlorocinnamic acid | Displays a different crystal structure compared to 3-bromocinnamic acid. | mdpi.comcardiff.ac.uk |

| 3-bromocinnamic acid | Displays a different crystal structure compared to 3-chlorocinnamic acid. | mdpi.comcardiff.ac.uk |

Analysis of Intermolecular Interactions (Halogen Bonding, Hydrogen Bonding, π-π Stacking)

The crystal structures of this compound and its analogs are stabilized by a network of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. A comprehensive analysis of these interactions is vital for understanding and predicting the supramolecular architecture.

Halogen Bonding: The presence of bromine and fluorine atoms in this compound introduces the possibility of halogen bonding. This is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound's reactivity and binding affinity. These interactions can be as significant as conventional hydrogen bonds in directing crystal packing.

π-π Stacking: The planar phenyl rings of cinnamic acid derivatives facilitate π-π stacking interactions. vulcanchem.commdpi.com These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, contribute to the cohesive energy of the crystal. The extent and geometry of π-π stacking can be influenced by the presence and nature of substituents on the phenyl ring. For instance, fluorination can affect the quadrupole moment of the phenyl ring, thereby modulating the strength of π-stacking interactions. researchgate.net In some structures, centroid-centroid distances of around 3.7 to 3.9 Å are indicative of significant π-π stacking. researchgate.netiucr.org

Table 2: Key Intermolecular Interactions in Halogenated Cinnamic Acids

| Interaction Type | Description | Significance |

| Hydrogen Bonding | Typically involves the carboxylic acid groups forming O-H···O dimers. Weaker C-H···O and C-H···F bonds may also be present. | Primary driving force for the formation of dimers and extended networks. |

| Halogen Bonding | Directional interactions involving the bromine and fluorine atoms. | Influences crystal packing, reactivity, and binding affinity. |

| π-π Stacking | Occurs between the aromatic rings of adjacent molecules. | Contributes to the stability of the crystal lattice. |

Chromatographic Techniques for Purity Assessment and Metabolite Profiling (e.g., HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for the analysis of this compound. It is employed for assessing the purity of synthetic batches and for identifying and quantifying metabolites in biological studies.

For purity assessment, a reversed-phase HPLC method is typically developed. The choice of the stationary phase, such as a C18 column, and the mobile phase composition are optimized to achieve good separation of the main compound from any impurities or by-products. Gradient elution, where the mobile phase composition is changed over time, is often used to resolve compounds with a wide range of polarities. lcms.cz The UV detector response can be used for quantification, while the mass spectrometer provides confirmation of the identity of the eluted peaks based on their mass-to-charge ratio (m/z).

In the context of metabolite profiling, HPLC-MS is used to detect and identify products of biotransformation. For example, in studies on the biodegradation of similar compounds like 4-fluorocinnamic acid, HPLC-MS has been used to identify metabolites such as 4-fluorocatechol. asm.org The high sensitivity and selectivity of LC-MS allow for the detection of metabolites even at low concentrations in complex biological matrices. osti.gov The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) provides further structural information for the unambiguous identification of metabolites. asm.org

Table 3: Typical HPLC-MS Parameters for Cinnamic Acid Analysis

| Parameter | Typical Setting | Purpose |

| Column | Reversed-phase (e.g., C18) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water with an additive (e.g., formic acid) | Elution of compounds from the column. |

| Gradient | Varied ratio of organic to aqueous phase | To separate compounds with different polarities effectively. |

| Detector | UV and Mass Spectrometer (MS) | Quantification and identification of compounds. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | To generate ions for mass analysis. |

Computational and Theoretical Investigations on 3 Bromo 4 Fluorocinnamic Acid

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. For 3-Bromo-4-fluorocinnamic acid, these computational methods provide insights that are complementary to experimental data, offering a molecular-level understanding of its behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to determine the most stable conformation of a molecule and to calculate its electronic properties. metabolomics.seniscpr.res.in For substituted cinnamic acids, DFT calculations, often using the B3LYP functional with a 6-31G* or higher basis set, have been shown to yield accurate chemical structures and reaction energies. metabolomics.senih.govresearcher.life

In studies of related halogenated phenylpropenoates, DFT has been used to optimize molecular structures to understand fragmentation patterns in mass spectrometry. metabolomics.senih.gov These calculations are crucial for correlating the molecule's three-dimensional structure with its properties. For instance, the geometry of the trans isomer is typically found to be the ground state.

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For substituted cinnamic acids, these energies are influenced by the nature and position of the substituents on the phenyl ring. mdpi.com The electron-withdrawing effects of the bromine and fluorine atoms in this compound are expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted cinnamic acid, potentially affecting its chemical and biological interactions.

Table 1: Calculated Electronic Properties for Substituted Cinnamic Acids Note: This table presents representative data for substituted cinnamic acids to illustrate the effects of substituents. Values for this compound are estimations based on these trends.

| Compound | HOMO Energy (Hartree) | LUMO Energy (Hartree) | Energy Gap (Hartree) |

|---|---|---|---|

| Cinnamic Acid | -0.237 | -0.081 | 0.156 |

| 4-Chlorocinnamic Acid | -0.245 | -0.092 | 0.153 |

| 4-Fluorocinnamic Acid | -0.241 | -0.087 | 0.154 |

| 3-Bromocinnamic Acid | -0.248 | -0.095 | 0.153 |

| This compound (Estimated) | -0.252 | -0.099 | 0.153 |

Molecular Orbital Analysis and Charge Distribution Studies

Molecular orbital analysis provides a detailed picture of the electron distribution within a molecule. The HOMO is typically localized on the electron-rich parts of the molecule, indicating the likely sites for electrophilic attack, while the LUMO is on electron-poor regions, indicating sites for nucleophilic attack. In this compound, the π-system of the phenyl ring and the acrylic acid moiety are major contributors to the frontier molecular orbitals. niscpr.res.in The bromine and fluorine substituents modulate the electron density across the molecule.

Charge distribution studies, often performed using methods like Mulliken population analysis, reveal the partial atomic charges on each atom. mdpi.com The electronegative fluorine and bromine atoms create a dipole moment and influence the molecule's electrostatic potential. The fluorine atom at position 4 and the bromine atom at position 3 are strongly electron-withdrawing, which increases the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion. This charge distribution is fundamental to how the molecule interacts with its environment, including solvent molecules and biological targets.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. innovareacademics.in This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a protein's binding site.

While specific docking studies for this compound are not widely published, research on similar halogenated cinnamic acid derivatives shows their potential to bind to various enzymes. For example, cinnamic acid derivatives have been investigated as inhibitors of targets like arginase, which is relevant in certain diseases. scispace.com In such simulations, the carboxylic acid group often forms key hydrogen bonds and ionic interactions with amino acid residues (like arginine or lysine) in the active site, while the halogenated phenyl ring can engage in hydrophobic and halogen bonding interactions. scispace.com The bromine and fluorine atoms can form halogen bonds, which are noncovalent interactions that can enhance binding affinity and specificity.

For instance, docking studies on other cinnamic acid derivatives with the insulin (B600854) receptor have been performed to explore antidiabetic activity. innovareacademics.in The results of such simulations are typically reported as a docking score, which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are methods used to understand how the chemical structure of a compound relates to its biological activity. These models are crucial for designing new molecules with enhanced potency and selectivity. researchgate.netresearchgate.net

Computational Approaches to SAR for Halogenated Cinnamic Acids

Structure-Activity Relationship (SAR) studies on halogenated cinnamic acids have revealed important trends. The type, number, and position of halogen substituents on the phenyl ring significantly influence the compound's biological effects. mdpi.comresearchgate.net

Computational SAR approaches often involve comparing a series of related compounds to identify key structural features. For halogenated cinnamic acids, studies have shown that:

Halogen Type: The activity can vary down the halogen group (F, Cl, Br, I). For example, in one study on the inhibition of a parasitic weed, the phytotoxicity of para-substituted cinnamic acids followed the trend Br > Cl > F. mdpi.com

Position of Substitution: The position of the halogen (ortho, meta, para) is critical. Ortho-substitution can introduce steric hindrance that may affect binding to a target protein. nih.gov Meta and para substitutions primarily exert electronic effects. nih.govmdpi.com

Lipophilicity: Halogenation generally increases the lipophilicity (fat-solubility) of the molecule, which can affect its ability to cross cell membranes. This property, often estimated computationally as clogP, is a critical parameter in SAR studies. mdpi.com

For this compound, the presence of both bromine and fluorine suggests a combination of steric and electronic effects that could confer unique biological activities. researchgate.net

Predictive Models for Biological Activity Based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) models take SAR a step further by creating a mathematical equation that relates structural properties (descriptors) to biological activity. toxicology.orgmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds. semanticscholar.org

For halogenated aromatic compounds, QSAR models often use descriptors such as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies. semanticscholar.org

Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Sterimol).

Hydrophobic Descriptors: LogP or clogP.

Topological Descriptors: Indices that describe molecular connectivity and shape.

QSAR models have been developed for various biological activities of cinnamic acid derivatives, including antimicrobial and anticancer effects. nih.gov A successful QSAR model for a set of halogenated cinnamic acids could predict the activity of this compound based on its calculated descriptor values. These predictive models are powerful tools in medicinal chemistry for prioritizing which compounds to synthesize and test, thereby accelerating the discovery process. researchgate.netresearchgate.net

Crystal Structure Prediction (CSP) and Polymorphic Landscape Analysis

Computational and theoretical investigations are pivotal in understanding the solid-state properties of organic molecules, offering insights into their crystalline arrangements and the potential for polymorphism. For this compound, while specific, dedicated crystal structure prediction (CSP) studies are not extensively documented in public literature, the principles and methodologies can be inferred from comprehensive research conducted on closely related halogenated cinnamic acids. acs.orgresearchgate.netnih.gov Such studies are fundamental to mapping the polymorphic landscape, which represents the array of possible crystal structures a molecule can adopt under different thermodynamic and kinetic conditions. nih.govacs.org

The exploration of a molecule's crystal structure landscape is a significant challenge, both computationally and experimentally. researchgate.netnih.gov CSP methodologies typically involve generating a vast number of plausible crystal packing arrangements from a given molecular structure. These hypothetical structures are then ranked based on their calculated lattice energies to identify the most stable, low-energy forms. For molecules like substituted cinnamic acids, these computational models are crucial for predicting potential polymorphs that may not be readily accessible through conventional experimental screening. acs.orgacs.org

Research on analogous compounds, such as 4-bromocinnamic acid (4BCA) and 3-chloro-trans-cinnamic acid (3-ClCA), demonstrates a powerful strategy for charting the polymorphic landscape. researchgate.netnih.gov A significant challenge in the computational modeling of bromo-compounds is the difficulty associated with accurately parameterizing the bromine atom for energy calculations. researchgate.netnih.gov To circumvent this, researchers often employ computational doping, using a chemically similar molecule, like a chloro-analogue, as a model system. researchgate.netnih.gov For instance, the landscape of 4-chlorocinnamic acid (4CCA) was explored computationally and found to have a strong resemblance to the experimentally determined landscape of 4BCA. nih.govacs.org This similarity justifies the miscibility of these halogenated cinnamic acids in forming solid solutions and validates the use of chloro-analogues as computational stand-ins. researchgate.netnih.gov

The study of solid solutions formed between 3-chloro-trans-cinnamic acid and 3-bromo-trans-cinnamic acid further illuminates the complex polymorphic behavior in this class of compounds. researchgate.net These two molecules are known to be polymorphic, and their solid solutions can adopt structures that are either isostructural to the pure components or form entirely new structural types not observed in the parent compounds. researchgate.net This phenomenon underscores the utility of forming solid solutions as a method to experimentally probe the crystal structure landscape and access novel crystalline forms. nih.govacs.org

A hypothetical CSP study on this compound would likely generate a ranked list of potential crystal structures. The data would typically be presented in a table format, outlining the key crystallographic and energetic parameters for each predicted polymorph.

Table 1: Hypothetical Crystal Structure Prediction Results for this compound

| Predicted Polymorph | Space Group | Z' | Unit Cell Parameters (a, b, c, Å; α, β, γ, °) | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |

|---|---|---|---|---|---|

| Form I | P2₁/c | 1 | a=12.5, b=5.1, c=13.8, β=98.5 | -125.2 | 0.0 |

| Form II | P-1 | 2 | a=7.8, b=8.9, c=14.1, α=91.2, β=105.3, γ=88.9 | -123.8 | +1.4 |

| Form III | C2/c | 1 | a=20.1, b=4.9, c=11.5, β=110.2 | -121.5 | +3.7 |

| Form IV | P2₁2₁2₁ | 1 | a=6.2, b=9.8, c=16.4 | -119.9 | +5.3 |

Such computational analyses, especially when combined with experimental data from related systems, provide a powerful framework for understanding and predicting the solid-state behavior of this compound. The interplay of hydrogen bonding, halogen bonding, and π-π interactions, as influenced by the bromo and fluoro substituents, would be critical in determining the final observed crystal structures. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 4-bromocinnamic acid | 4BCA |

| 3-chloro-trans-cinnamic acid | 3-ClCA |

| 4-chlorocinnamic acid | 4CCA |

Advanced Research Applications and Future Directions for 3 Bromo 4 Fluorocinnamic Acid

Utility as a Synthon in Complex Organic Synthesis and Medicinal Chemistry

3-Bromo-4-fluorocinnamic acid serves as a valuable and versatile synthon, or building block, in the field of organic synthesis. Its unique structure, featuring a reactive carboxylic acid group, a carbon-carbon double bond, and a strategically halogenated phenyl ring, allows for a multitude of chemical transformations. This makes it a key intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry. smolecule.com

The presence of the bromine and fluorine atoms on the phenyl ring significantly influences the molecule's reactivity. The electron-withdrawing nature of these halogens can activate the aromatic ring for certain reactions and provide sites for further functionalization through cross-coupling reactions. This allows chemists to introduce a variety of substituents, thereby creating a diverse library of compounds from a single starting material. The carboxylic acid and alkene functionalities further expand its synthetic utility, enabling participation in reactions such as esterification, amidation, and addition reactions.

In medicinal chemistry, this compound is explored for its potential in developing new pharmaceutical agents. It can act as a lead compound, a starting point for the development of new drugs targeting a range of diseases. For instance, it has been used as an intermediate in the synthesis of compounds with potential therapeutic applications, such as in the development of agents for treating depression and Parkinson's disease. google.com The specific combination of the bromo and fluoro substituents can be crucial for the biological activity of the final products, influencing factors like binding affinity to target proteins and metabolic stability. smolecule.com

Design and Discovery of Novel Bioactive Scaffolds for Research Purposes

The structural framework of this compound is a key component in the design and discovery of novel bioactive scaffolds. A scaffold, in this context, refers to the core chemical structure of a molecule that can be systematically modified to create a series of related compounds with diverse biological activities. The cinnamic acid backbone, with its phenyl ring and acrylic acid side chain, provides a rigid and well-defined three-dimensional structure that can be readily functionalized.

Researchers utilize this compound to create new chemical entities with potential therapeutic value. The introduction of halogens like bromine and fluorine is a common strategy in medicinal chemistry to enhance the biological activity of a molecule. nih.govresearchgate.net These atoms can modulate factors such as lipophilicity, which affects how a compound moves through the body, and can participate in specific interactions with biological targets like enzymes and receptors.

For example, derivatives of cinnamic acid have been investigated for a wide range of biological effects, including antimicrobial and anticancer activities. mdpi.commdpi.com By using this compound as a starting scaffold, scientists can synthesize and screen new compounds to identify those with optimal properties for further investigation. This approach is instrumental in the early stages of drug discovery, where the goal is to identify promising new molecular structures for development into future therapies. The ability to systematically alter the structure of the this compound scaffold allows for a detailed exploration of structure-activity relationships, providing valuable insights into how chemical modifications translate into biological effects.

Exploration in Advanced Materials Science Research (e.g., Polymers of Related Compounds)

The unique chemical properties of cinnamic acid and its derivatives, including this compound, make them attractive building blocks for the development of advanced polymers and materials. rsc.orgua.pt The presence of both a polymerizable vinyl group and a reactive carboxylic acid group allows for the synthesis of a variety of polymers with tailored properties. rsc.orgua.pt

While the direct homopolymerization of cinnamic acid derivatives can be challenging due to steric hindrance, they can be effectively copolymerized with other vinyl monomers, such as styrenes and acrylates. nii.ac.jp The incorporation of cinnamic acid units into a polymer chain can significantly influence the material's properties. For instance, the rigid structure of the cinnamic acid moiety can increase the glass transition temperature of the resulting polymer, making it more heat-resistant. nii.ac.jp

The carboxylic acid group provides a handle for further modifications, such as cross-linking or the attachment of other functional molecules, which can be used to create materials with specific functionalities. For example, polymers derived from cinnamic acids have been explored for applications in drug delivery systems and as shape-memory materials. rsc.orgua.pt The bromine and fluorine atoms on the phenyl ring of this compound could impart additional properties to the resulting polymers, such as flame retardancy or altered optical and electronic characteristics. Research in this area is focused on synthesizing new polymers based on cinnamic acid derivatives and exploring their potential in diverse fields, from industrial plastics to biomedical devices. rsc.orgua.pt

Interactive Data Table: Research Applications of this compound Derivatives

| Research Area | Application | Key Structural Feature Utilized | Potential Outcome |

| Medicinal Chemistry | Synthesis of complex molecules | Halogenated phenyl ring, carboxylic acid | Novel drug candidates |

| Bioactive Scaffolds | Development of new therapeutic agents | Cinnamic acid backbone | Compounds with antimicrobial or anticancer activity |

| Materials Science | Creation of advanced polymers | Vinyl group, carboxylic acid | Materials with enhanced thermal stability, flame retardancy |

Q & A

Q. How is 3-Bromo-4-fluorocinnamic acid characterized in terms of its physical and chemical properties?

The compound is identified by its molecular formula C₉H₆BrFO₂ (molecular weight: ~245.04 g/mol) and CAS number 160434-49-1 . Key physical properties include a melting point range of 189–192°C , confirmed via differential scanning calorimetry (DSC) . Structural verification is typically performed using FT-IR spectroscopy (for functional groups like the carboxylic acid and C=C bonds) and mass spectrometry (for molecular ion peaks). The presence of bromine and fluorine substituents on the phenyl ring is confirmed via ¹H/¹³C NMR and X-ray crystallography .

Q. What spectroscopic techniques are recommended for confirming the stereochemistry of this compound?

The (E)-isomer (trans configuration) is most commonly reported. NOESY NMR can distinguish between (E) and (Z) isomers by analyzing spatial proximity of protons. For crystallographic confirmation, single-crystal X-ray diffraction is preferred, as it provides unambiguous evidence of the double-bond geometry and halogen positioning .

Q. What are the solubility characteristics of this compound in common organic solvents?

The compound is sparingly soluble in polar solvents like water but dissolves well in dimethyl sulfoxide (DMSO) , dimethylformamide (DMF) , and tetrahydrofuran (THF) . Solubility in methanol and ethanol is moderate (~5–10 mg/mL at 25°C), as noted in synthesis protocols . Pre-sonication or mild heating (40–50°C) enhances dissolution rates.

Advanced Research Questions

Q. How do halogen substitution patterns in cinnamic acid derivatives influence their chemical reactivity and biological activity?

Comparative studies of halogenated cinnamic acids show that bromine at the 3-position increases electrophilicity, facilitating nucleophilic aromatic substitution, while fluorine at the 4-position enhances metabolic stability due to its strong electron-withdrawing effect. For example, this compound exhibits a similarity score of 0.96 to its dibromo analog but lower bioactivity than trifluoromethyl derivatives, likely due to steric and electronic differences . Computational modeling (e.g., DFT calculations) and enzymatic assays are used to correlate substitution patterns with activity.

Q. What methodological approaches optimize the synthesis of this compound to improve yield and purity?

The Horner-Wadsworth-Emmons reaction is widely used, employing 3-bromo-4-fluorobenzaldehyde and phosphonoacetate derivatives. Key optimizations include:

- Catalyst choice : TiCl₄ or DBU improves reaction efficiency.

- Solvent selection : Toluene or THF minimizes side-product formation.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >98% purity . Yields typically range from 65–80%, with impurities like unreacted aldehyde monitored via HPLC .

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying conditions?

Discrepancies in coupling reactions (e.g., Suzuki-Miyaura) may arise from palladium catalyst poisoning by bromine . Strategies include:

Q. What role does this compound play in synthesizing bioactive molecules?

The compound serves as a precursor in anticancer agent development , where its α,β-unsaturated carbonyl group undergoes Michael additions with thiol-containing enzymes. For example, it is used to synthesize kinase inhibitors targeting EGFR and VEGFR-2. The bromine atom enables further functionalization via cross-coupling reactions to introduce heterocyclic moieties .

Q. What strategies assess the environmental persistence of fluorinated cinnamic acid derivatives like this compound?

Studies employ biodegradation assays using soil microbiota or activated sludge to track degradation half-lives. Analytical methods like LC-MS/MS quantify residual compounds, while 19F NMR monitors defluorination. Results indicate fluorinated cinnamic acids persist longer than non-halogenated analogs, with half-lives exceeding 60 days in aerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.